6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid
Description
6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid is a bicyclic organic compound featuring a bridged azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₃H₂₁NO₄ (molecular weight: 255.31 g/mol), with a purity of 95% and CAS identifier EN300-366913 . The tert-butoxycarbonyl (Boc) group at the 6-position acts as a protective group for the amine, while the carboxylic acid at the 8-position enables further functionalization. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its rigid bicyclic structure to modulate biological activity .
Structure
3D Structure
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBKRYBWQPIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic framework.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the nitrogen atom or the bicyclic ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TFA, hydrochloric acid (HCl).
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Deprotected amines, substituted amines.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.
Protecting Group Chemistry: The Boc group is a common protecting group in peptide synthesis and other organic syntheses.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Material Science:
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be cleaved under acidic conditions, revealing the active amine which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Positional Isomers: 6- vs. 8-Substituted Derivatives
The positional isomer exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS: 1009629-95-1) differs in the substitution pattern, with the Boc group at the 8-position and the carboxylic acid at the 6-position . Key differences include:
- Synthetic Utility : The 6-Boc derivative is more commonly used in peptide coupling reactions due to steric accessibility of the 8-carboxylic acid group.
- Stability : The 8-Boc isomer is reported as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
| Property | 6-Boc-8-COOH | 8-Boc-6-COOH |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ | C₁₃H₂₁NO₄ |
| CAS Number | EN300-366913 | 1009629-95-1 |
| Purity | 95% | Discontinued |
| Key Functional Groups | Boc (6), COOH (8) | Boc (8), COOH (6) |
Stereochemical Variants: exo vs. endo Isomerism
The exo-8-Boc-6-COOH isomer (CAS: 1009629-95-1) exhibits distinct spatial arrangement compared to hypothetical endo forms. Exo stereochemistry may enhance solubility in polar solvents due to reduced intramolecular hydrogen bonding .
Related Bicyclic Scaffolds
- tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2166677-03-6): Features a hydroxy and oxo group, reducing reactivity compared to the carboxylic acid derivative. Molecular weight: 241.28 g/mol .
- 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid : A spirocyclic analog with a smaller ring system (heptane vs. octane), leading to altered conformational flexibility .
Pharmaceutical Relevance
- The 6-Boc-8-COOH derivative serves as a precursor in kinase inhibitor synthesis, as seen in Example 65 of a patent application for pyrrolo[2,3-d]pyrimidine derivatives .
- In contrast, thia-azabicyclo[4.2.0]octane derivatives (e.g., ceftolozane analogs) highlight the importance of ring size and heteroatom placement in antibiotic activity .
Commercial Availability and Challenges
- Enzymatic synthesis (ERED-based) offers a sustainable route for 6-azabicyclo derivatives, contrasting with traditional methods requiring hazardous reagents .
Biological Activity
6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid, with the CAS number 1936652-78-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to various bioactive molecules. This compound is part of a broader class of azabicyclic compounds known for their diverse biological activities, including potential applications in neuropharmacology and as scaffolds for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. Its structure features a bicyclic framework that is conformationally constrained, which is often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1936652-78-6 |
| Purity | ≥95% |
| Physical Form | Powder |
Biological Activity Overview
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant pharmacological properties, particularly as kappa-opioid receptor antagonists. These receptors are involved in pain modulation and may have implications for treating conditions such as depression and addiction.
Kappa-Opioid Receptor Antagonism
One notable study identified derivatives of azabicyclo[3.2.1]octane that acted as selective kappa-opioid receptor antagonists. For instance, an analog demonstrated a κ IC(50) value of 20 nM, indicating potent antagonistic activity against kappa receptors while showing negligible activity at mu and delta receptors (IC(50) ratios >400) . This selectivity is crucial for minimizing side effects typically associated with non-selective opioid receptor modulators.
The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems, particularly through interaction with opioid receptors in the central nervous system (CNS). The ability to selectively target kappa receptors suggests potential therapeutic applications in managing pain and mood disorders without the adverse effects linked to mu-opioid receptor activation.
Case Studies and Research Findings
- Discovery of Kappa Antagonists : A series of studies focused on modifying the azabicyclo[3.2.1]octane scaffold to enhance its selectivity and potency as a kappa antagonist. These modifications resulted in compounds that not only displayed high affinity but also favorable pharmacokinetic profiles, allowing for effective CNS penetration .
- Conformational Constraints : The conformational rigidity imparted by the bicyclic structure has been shown to enhance binding affinity at the target receptors compared to more flexible analogs. This property has been leveraged in designing new drug candidates aimed at treating opioid dependence .
- Synthesis and Applications : Various synthetic routes have been explored to produce derivatives of this compound, including those that maintain or enhance its biological activity while improving solubility and stability . These advancements are pivotal for developing oral formulations suitable for clinical use.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable scaffold in drug discovery due to its unique bicyclic structure, which can be modified to enhance biological activity. The azabicyclo[3.2.1]octane framework is particularly notable for its potential in developing new pharmacological agents.
Antibacterial Activity
Recent studies have highlighted the compound's role in synthesizing dual inhibitors of bacterial topoisomerases, which are crucial targets in antibiotic development. For instance, derivatives of this compound have shown significant antibacterial activity against multi-drug resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Neuropharmacology
The bicyclic structure of 6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid is also being investigated for its potential effects on neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological applications.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a versatile building block.
Total Synthesis
In organic chemistry, the compound has been employed in total synthesis efforts of natural products and other biologically active compounds. Its structural features facilitate the construction of complex architectures through strategic synthetic routes .
Synthesis of Antibacterial Agents
A recent study demonstrated the synthesis of a series of antibacterial agents derived from this compound, showcasing its utility in creating compounds with improved solubility and efficacy against resistant bacterial strains .
Development of Neuroactive Compounds
Research has also focused on modifying this compound to develop neuroactive substances that could potentially treat conditions like depression and anxiety by targeting specific neurotransmitter receptors .
Q & A
Q. What are the key synthetic routes for preparing 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid?
The synthesis typically involves protecting the amine group in azabicyclo[3.2.1]octane derivatives with tert-butoxycarbonyl (Boc) under anhydrous conditions. For example, Boc protection can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine . The carboxylic acid moiety may be introduced via hydrolysis of a nitrile or ester intermediate under acidic or basic conditions. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from solvents like methanol .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and bicyclic framework (characteristic splitting patterns for bridgehead protons) .
- HPLC : Monitor purity with a C18 column, acetonitrile/water gradient, and UV detection at 210–220 nm.
- Mass spectrometry (ESI or EI) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₂NO₄⁺) .
Q. What are common challenges in handling this compound under laboratory conditions?
The Boc group is sensitive to acidic conditions, necessitating anhydrous environments during synthesis. Storage should be at –20°C under inert gas (N₂/Ar) to prevent decomposition. Handling requires PPE (nitrile gloves, lab coat) and fume hood use due to potential respiratory irritation, as noted in safety guidelines for structurally similar azabicyclic compounds .
Advanced Research Questions
Q. How does steric hindrance in the bicyclo[3.2.1]octane framework influence regioselectivity in downstream reactions?
The rigid bicyclic structure imposes steric constraints, directing reactions to less hindered sites. For instance, electrophilic substitutions (e.g., alkylation, acylation) favor the exo position due to reduced steric clash compared to the endo position. Computational modeling (DFT or MD simulations) can predict reactivity patterns, while experimental validation via X-ray crystallography or NOESY NMR confirms spatial arrangements .
Q. What strategies mitigate racemization during functionalization of the carboxylic acid group?
Racemization is minimized by:
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
Contradictions in NMR data may arise from dynamic effects (e.g., ring-flipping in the bicyclic system). Strategies include:
Q. What are the implications of the compound’s logP and solubility for in vitro assays?
The logP (estimated ~1.5–2.0 via software like MarvinSuite) suggests moderate lipophilicity, which may limit aqueous solubility. For cell-based assays, use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers. Solubility can be empirically measured via shake-flask method in PBS (pH 7.4) .
Methodological Considerations
Q. How to design stability studies for this compound under varying pH conditions?
- pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Kinetic analysis : Fit data to first-order or pseudo-first-order models to determine degradation constants (k). The Boc group is labile under acidic conditions (pH <3), while the carboxylic acid may decarboxylate at high pH .
Q. What are the limitations in toxicity profiling for this compound?
Existing data gaps (e.g., acute toxicity, mutagenicity) require extrapolation from structurally related azabicyclic compounds. Prioritize in silico tools (e.g., OECD QSAR Toolbox) for preliminary risk assessment. Follow IARC guidelines for carcinogenicity screening if aromatic or alkylating moieties are introduced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
